molecular formula C9H7F2N3 B2675116 1-(2,6-Difluorophenyl)pyrazol-4-amine CAS No. 1245007-16-2

1-(2,6-Difluorophenyl)pyrazol-4-amine

Cat. No. B2675116
M. Wt: 195.173
InChI Key: JKVMDTYXFGYYHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(2,6-Difluorophenyl)pyrazol-4-amine” is a synthetic molecule with the IUPAC name 1-(2,6-difluorophenyl)-1H-pyrazol-4-amine . It has a molecular weight of 195.17 . The molecule is typically stored at 4 degrees Celsius and is shipped with an ice pack . It is a powder in its physical form .


Synthesis Analysis

The synthesis of pyrazole derivatives like “1-(2,6-Difluorophenyl)pyrazol-4-amine” is an important area of organic chemistry . A simple convenient one-pot protocol for the synthesis of 5-alkyl/hetaryl-4-amino-3-(polyfluoroalkyl)pyrazoles has been suggested . The method is based on using readily available lithium 3-polyfluoroalkyl-1,3-diketonates and sodium nitrite as starting materials and hydrazine hydrate for cyclization into 4-nitroso-3-(polyfluoroalkyl)pyrazoles, followed by reduction of the latter into target products .


Molecular Structure Analysis

The molecular structure of “1-(2,6-Difluorophenyl)pyrazol-4-amine” is characterized by a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity . Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .


Chemical Reactions Analysis

Pyrazole derivatives are known for their diverse and valuable synthetical, biological, and photophysical properties . They are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .


Physical And Chemical Properties Analysis

“1-(2,6-Difluorophenyl)pyrazol-4-amine” has a predicted boiling point of 317.6±37.0 °C and a predicted density of 1.40±0.1 g/cm3 . Its pKa is predicted to be 3.13±0.10 .

Scientific Research Applications

Novel Synthesis Methods

Researchers have developed novel and efficient synthesis methods for pyrazolo[3,4-b]pyridine products, which include the use of 1-(2,6-Difluorophenyl)pyrazol-4-amine derivatives. These methods have proven useful in the preparation of new N-fused heterocycle products with good to excellent yields. This showcases the compound's utility in facilitating the synthesis of complex heterocyclic structures, which are of significant interest in medicinal chemistry and materials science (Ghaedi et al., 2015).

Nonlinear Optical Chromophores

Formyl derivatives of amino-substituted polyfluorotriphenyl-4,5-dihydro-1H-pyrazoles, which can be derived from 1-(2,6-Difluorophenyl)pyrazol-4-amine, have been synthesized and utilized as donor blocks in the synthesis of donor–acceptor dyes. These dyes serve as potential chromophores for nonlinear electro-optics, demonstrating the compound's potential in the development of advanced optical materials with tailored electronic and optical properties (Shelkovnikov et al., 2019).

Green Chemistry Applications

The compound has also been utilized in green chemistry, where it contributes to the synthesis of densely functionalized 4H-pyrano[2,3-c]pyrazoles through L-proline-catalyzed, on-water, multicomponent domino reactions. This method emphasizes the compound's role in sustainable chemical processes that are efficient, eco-friendly, and capable of generating complex molecules from simple starting materials (Prasanna et al., 2013).

Safety And Hazards

The safety information for “1-(2,6-Difluorophenyl)pyrazol-4-amine” includes several hazard statements such as H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding getting the substance in eyes, on skin, or on clothing .

Future Directions

While specific future directions for “1-(2,6-Difluorophenyl)pyrazol-4-amine” are not mentioned in the search results, pyrazole derivatives continue to be a focus of many researchers due to their frequent use as scaffolds in the synthesis of bioactive chemicals . This suggests that there may be ongoing research and development involving “1-(2,6-Difluorophenyl)pyrazol-4-amine” and similar compounds.

properties

IUPAC Name

1-(2,6-difluorophenyl)pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2N3/c10-7-2-1-3-8(11)9(7)14-5-6(12)4-13-14/h1-5H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKVMDTYXFGYYHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)N2C=C(C=N2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Difluorophenyl)-1H-pyrazol-4-amine

CAS RN

1245007-16-2
Record name 1-(2,6-difluorophenyl)-1H-pyrazol-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.